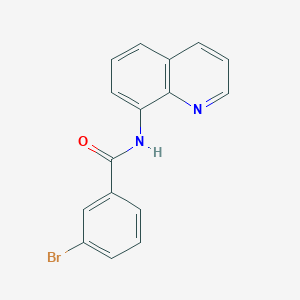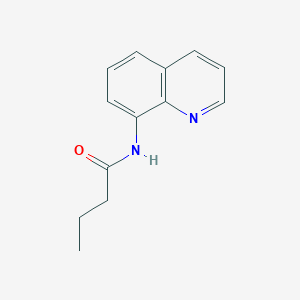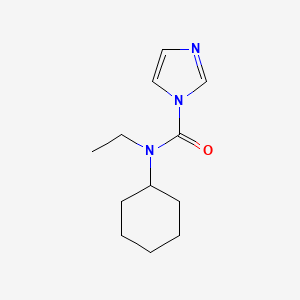![molecular formula C20H22N2O4S B7646865 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7646865.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione, commonly known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBP belongs to the class of organic compounds known as sulfonylpiperazines and is synthesized through a multistep process.
Mecanismo De Acción
The exact mechanism of action of BBP is not fully understood, but it is thought to act on the gamma-aminobutyric acid (GABA) system in the brain. BBP has been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
BBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. BBP has also been shown to decrease the levels of glutamate, a neurotransmitter that is involved in the development of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BBP is also highly soluble in water, which makes it suitable for use in in vitro experiments. However, BBP has some limitations for use in lab experiments. It has a low bioavailability, which may limit its effectiveness in vivo. BBP also has a short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on BBP. One area of interest is the development of more potent and selective BBP analogs that can be used for therapeutic purposes. Another area of interest is the investigation of the long-term effects of BBP on the brain and other organs. Additionally, the potential use of BBP as an adjuvant therapy for cancer treatment warrants further investigation.
Métodos De Síntesis
The synthesis of BBP involves a multistep process that starts with the reaction of 4-phenylbutane-1,4-dione with piperazine in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product, BBP. The synthesis of BBP is a complex process that requires careful attention to reaction conditions and purification techniques to obtain a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
BBP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. BBP has also been investigated for its potential use in the treatment of neuropathic pain and as an adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-19(17-7-3-1-4-8-17)11-12-20(24)21-13-15-22(16-14-21)27(25,26)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGGNERPBNXMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)

![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)
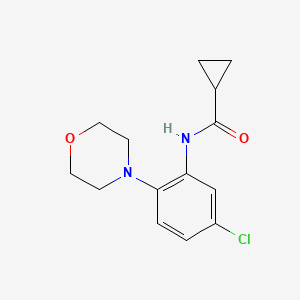
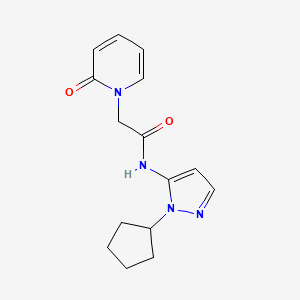
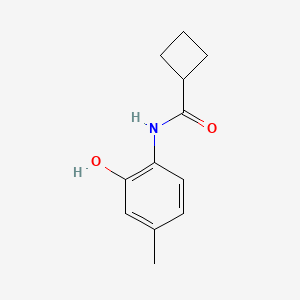
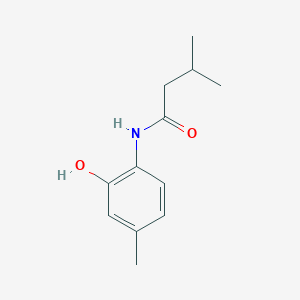
![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)

![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)

